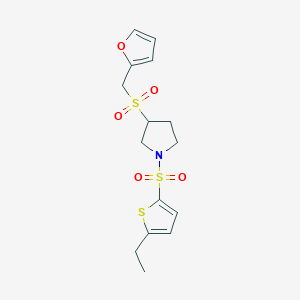
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C15H19NO5S3 and its molecular weight is 389.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, with the CAS number 1788541-43-4, is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H19NO5S3
- Molecular Weight : 389.5 g/mol
- IUPAC Name : 1-(5-ethylthiophen-2-yl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific mechanisms by which this compound exerts its effects are still under investigation.
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signal Transduction : The furan moiety could interact with cellular receptors or transcription factors, altering gene expression related to inflammation and cell proliferation.
- Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, reducing oxidative stress in cells.
Anti-Cancer Activity
A study investigating the effects of sulfonamide derivatives on cancer cell lines demonstrated that compounds with structural similarities to this compound inhibited the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Anti-inflammatory Effects
Another research project focused on the anti-inflammatory properties of related compounds. It was found that these compounds effectively reduced pro-inflammatory cytokine levels in vitro and in vivo models of acute inflammation. This suggests a potential application for treating inflammatory diseases.
Antimicrobial Properties
Preliminary tests have indicated that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonyl groups present in 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine may enhance its interaction with biological targets involved in cancer proliferation pathways.
Neuroprotective Effects : Given the increasing interest in neuroprotective agents, this compound's potential to modulate neuroinflammatory responses is noteworthy. Research into similar furan derivatives has shown their ability to cross the blood-brain barrier and exert protective effects against neurodegeneration.
Mechanisms of Action : Understanding the mechanisms through which this compound exerts its effects is crucial. Studies suggest that sulfonamide derivatives can inhibit specific enzymes or receptors involved in disease pathways, including those related to inflammation and cancer.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry investigated a series of sulfonamide derivatives and their impact on tumor growth in xenograft models. The results demonstrated that certain derivatives significantly reduced tumor size, suggesting that this compound could have similar effects due to its structural analogies.
Case Study 2: Neuroprotection
Research published in Neuroscience Letters examined the neuroprotective potential of furan-containing compounds. The findings indicated that these compounds could mitigate oxidative stress-induced neuronal damage, highlighting a potential application for this compound in treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S3/c1-2-13-5-6-15(22-13)24(19,20)16-8-7-14(10-16)23(17,18)11-12-4-3-9-21-12/h3-6,9,14H,2,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPYTJNFHIWUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













